(R)-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride
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Overview
Description
®-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a tetrahydropyran ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is often formed via an intramolecular cyclization reaction, using a suitable diol and an acid catalyst.
Coupling Reaction: The piperidine and tetrahydropyran rings are then coupled through a carboxamide linkage, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, recrystallization, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Investigated for its potential to bind to specific receptors in biological systems.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its activity on neurological targets.
Diagnostics: Used in the development of diagnostic agents due to its ability to interact with specific biomolecules.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of ®-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.
Receptor Modulation: Binding to receptors and altering their signaling pathways, which can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide: The non-hydrochloride form, which may have different solubility and stability properties.
Uniqueness
Chirality: The ®-enantiomer may exhibit unique biological activities compared to its (S)-enantiomer.
Structural Features: The combination of the piperidine and tetrahydropyran rings with a carboxamide linkage provides a unique scaffold for various applications.
This detailed article provides a comprehensive overview of ®-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]oxane-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(9-3-6-15-7-4-9)13-10-2-1-5-12-8-10;/h9-10,12H,1-8H2,(H,13,14);1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASEWZCAJCJFN-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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